
3-(2-Methylpropyl)azetidin-3-ol
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Overview
Description
3-(2-Methylpropyl)azetidin-3-ol is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropyl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the hydrogenolysis of specific intermediates using palladium on carbon (Pd/C) in methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylpropyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Sodium metaperiodate is often used for oxidative cleavage.
Reduction: Sodium borohydride (NaBH4) is a common reducing agent.
Substitution: Conditions vary, but bases like potassium carbonate (K2CO3) in solvents like N-methyl-2-pyrrolidone (NMP) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage can yield dialdehydes, while reduction can produce various alcohols .
Scientific Research Applications
3-(2-Methylpropyl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound’s azetidine ring is known for its strain, which makes it reactive and capable of undergoing various chemical transformations. These reactions often involve nucleophilic attack on the ring, leading to ring-opening or substitution reactions .
Comparison with Similar Compounds
Azetidine: A simpler analog with a four-membered nitrogen-containing ring.
3-Hydroxyazetidine: Similar structure but with a hydroxyl group at a different position.
2-Methylazetidine: Differing by the position of the methyl group.
Uniqueness: 3-(2-Methylpropyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .
Biological Activity
3-(2-Methylpropyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H16F3NO3
- Molecular Weight : 243.22 g/mol
- Canonical SMILES : CC(C)CC1(CNC1)O.C(=O)(C(F)(F)F)O
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common method includes the reaction of 3-isobutylazetidin-3-ol with trifluoroacetic acid under controlled conditions, leading to various derivatives that exhibit distinct biological activities.
Biological Activity Overview
Research indicates that compounds within the azetidine class, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Similar azetidine derivatives have shown promise in inhibiting the proliferation of cancer cells. For instance, studies on azetidinone derivatives have demonstrated their ability to induce apoptosis in breast cancer cell lines, suggesting that this compound may possess similar properties .
- Antimicrobial Properties : Compounds with structural similarities to this compound have been evaluated for their antibacterial and antifungal activities. Research has highlighted that certain azetidine derivatives can effectively combat pathogenic bacteria and fungi, indicating potential therapeutic applications in infectious diseases .
- Mechanism of Action : The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cell signaling pathways. For example, azetidine derivatives have been shown to modulate pathways related to cell survival and proliferation, which are critical in cancer therapy .
Case Study 1: Anticancer Activity
A study investigating the effects of azetidine derivatives on human breast cancer cell lines revealed that certain compounds significantly inhibited cell growth and induced apoptosis. The findings suggest that modifications to the azetidine structure can enhance anticancer efficacy, warranting further exploration of this compound in this context .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of synthetic azetidine derivatives found that some exhibited strong antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. This suggests that this compound could be a candidate for developing new antimicrobial agents .
Data Table: Biological Activities of Azetidine Derivatives
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-Methylpropyl)azetidin-3-ol with high purity?
Basic Research Question
The synthesis of azetidine derivatives like this compound typically involves multi-step protocols. Key methods include:
- Nucleophilic substitution : Reacting azetidin-3-ol precursors with 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Hydrogenation : Reducing intermediates like 3-(2-Methylpropyl)azetidin-3-one using catalysts such as Pd/C in ethanol .
- Solvent optimization : Methanol and acetonitrile are preferred for higher yields (70–85%) compared to DMSO, which may induce side reactions .
Critical parameters : Temperature control (0–25°C), reaction time (6–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can the stereochemistry and structural conformation of this compound be resolved experimentally?
Advanced Research Question
Structural elucidation requires:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydroxyl group interactions. NOESY experiments can resolve stereochemical ambiguities .
- X-ray crystallography : Single-crystal analysis provides absolute configuration and ring puckering parameters (e.g., azetidine ring distortion angles) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to validate experimental data and predict reactive sites .
Note : Substituent effects (e.g., 2-methylpropyl group) may alter torsional strain, impacting biological activity .
Q. What mechanisms underlie the biological activity of this compound in neurological models?
Advanced Research Question
Azetidine derivatives exhibit neuroprotective properties via:
- Receptor modulation : Interaction with NMDA or GABA receptors, reducing excitotoxicity (e.g., T-817MA, a related azetidine, showed efficacy in Parkinson’s models) .
- Mitochondrial dynamics : Regulation of Sirt1/Arc pathways to mitigate oxidative stress .
- Enzyme inhibition : Binding to acetylcholinesterase or monoamine oxidases, validated via enzymatic assays (IC₅₀ values reported for analogs: 10–50 µM) .
Experimental validation : Use SH-SY5Y neuronal cells and in vivo models (e.g., MPTP-induced neurotoxicity) with dose-response studies .
Q. How do substituent variations (e.g., halogenation, alkyl chain length) affect the reactivity and bioactivity of azetidin-3-ol derivatives?
Advanced Research Question
Comparative studies on analogs reveal:
- Halogenation : Chloro or fluoro substituents enhance electrophilic reactivity (e.g., 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol shows improved antimicrobial activity vs. non-halogenated analogs) .
- Alkyl chain effects : Longer chains (e.g., sec-butyl vs. methylpropyl) increase lipophilicity, improving BBB permeability but reducing aqueous solubility .
- Structure-activity relationships (SAR) : Quantitative SAR (QSAR) models correlate logP values with antibacterial potency (R² > 0.85) .
Q. What analytical strategies address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Advanced Research Question
Discrepancies arise from:
- Solvent-dependent stability : Degradation in polar solvents (e.g., DMSO) vs. stability in ethanol .
- Hygroscopicity : Moisture absorption alters melting points; use Karl Fischer titration for water content analysis .
- Validated protocols : Standardize HPLC conditions (C18 column, 0.1% TFA in mobile phase) to ensure reproducibility .
Q. How can computational tools predict synthetic pathways and regioselectivity for this compound derivatives?
Advanced Research Question
- Retrosynthetic analysis : Tools like Synthia or AiZynthFlow propose routes via azetidine ring closure or nucleophilic addition .
- Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices identify reactive sites) .
- Machine learning : Train models on azetidine reaction databases to optimize catalyst selection (e.g., Pd vs. Ni for cross-coupling) .
Q. What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?
Basic Research Question
Key scalability issues include:
- Purification bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration .
- Catalyst recycling : Immobilize Pd/C on mesoporous silica to reduce costs .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real-time .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(2-methylpropyl)azetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6(2)3-7(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
ODTSATJPPZIFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CNC1)O |
Origin of Product |
United States |
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